Vinyl benzoate

Catalog No.
S603932
CAS No.
769-78-8
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl benzoate

CAS Number

769-78-8

Product Name

Vinyl benzoate

IUPAC Name

ethenyl benzoate

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2

InChI Key

KOZCZZVUFDCZGG-UHFFFAOYSA-N

SMILES

C=COC(=O)C1=CC=CC=C1

Canonical SMILES

C=COC(=O)C1=CC=CC=C1

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Vinyl benzoate is an organic compound classified as an enoate ester, formed by the condensation of the carboxy group of benzoic acid with ethenol. Its chemical formula is C9H8O2C_9H_8O_2, and it is recognized for its aromatic characteristics due to the presence of a phenyl group. This compound is notable for its potential applications in polymer chemistry, particularly in the synthesis of vinyl polymers and copolymers, which exhibit desirable properties such as flexibility and durability .

  • Vinyl benzoate is a flammable liquid [].
  • It can cause irritation to the skin and eyes [].
  • Proper personal protective equipment (PPE) should be worn when handling vinyl benzoate, including gloves, safety glasses, and a fume hood when necessary [].

The primary reaction for synthesizing vinyl benzoate involves a transesterification process between vinyl acetate and benzoic acid. This reaction can be catalyzed by various agents, including palladium on carbon (Pd/C) catalysts. The reaction conditions typically involve heating the mixture at temperatures around 80°C for several hours, optimizing the molar ratio of reactants to achieve higher yields . The general reaction can be represented as follows:

Benzoic Acid+EthenolVinyl Benzoate+Water\text{Benzoic Acid}+\text{Ethenol}\rightarrow \text{Vinyl Benzoate}+\text{Water}

This reaction is reversible, necessitating careful control of conditions to drive the equilibrium towards product formation.

Several methods have been developed for synthesizing vinyl benzoate:

  • Transesterification: This method involves reacting benzoic acid with vinyl acetate, often using a catalyst such as Pd/C to facilitate the reaction. Optimal conditions include:
    • Temperature: 80°C
    • Reaction time: 10 hours
    • Molar ratio of reactants: Typically around 1:11 (benzoic acid to vinyl acetate) for maximum yield .
  • Direct Esterification: This method entails direct condensation between benzoic acid and ethenol under acidic conditions, although it may require more stringent control over reaction parameters due to the reversibility of the reaction.
  • Alternative Catalysts: Research into various catalysts continues, with some studies examining solid-supported catalysts that improve yield and facilitate easier product recovery .

Vinyl benzoate finds applications in several fields:

  • Polymer Production: It serves as a monomer in the production of vinyl polymers and copolymers, which are utilized in coatings, adhesives, and sealants due to their excellent mechanical properties.
  • Chemical Intermediates: Vinyl benzoate can act as an intermediate in synthesizing other chemical compounds, enhancing its utility in organic synthesis.
  • Research

Interaction studies involving vinyl benzoate focus primarily on its reactivity with other compounds and its behavior under various conditions. Research indicates that vinyl benzoate can participate in polymerization reactions with other monomers, influencing the properties of the resulting polymers. Additionally, studies on its metabolic pathways highlight interactions within biological systems that warrant further investigation .

Vinyl benzoate shares structural similarities with various other compounds. Here are some comparable compounds along with their distinctions:

Compound NameStructure TypeUnique Features
Methyl 4-vinylbenzoateVinyl esterContains a methyl group that alters reactivity
Ethyl acrylateAcrylate esterMore reactive due to double bond adjacent to carbonyl
StyreneAromatic hydrocarbonLacks ester functionality but shares aromaticity
Vinyl acetateVinyl esterSimpler structure; commonly used in polymerization
Benzyl acrylateAcrylate esterContains a benzyl group; used in similar applications

Vinyl benzoate's uniqueness lies in its combination of vinyl and aromatic functionalities, which provide distinct properties advantageous for specific applications in materials science and organic synthesis .

XLogP3

2.3

UNII

F1E7C1GGKU

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

769-78-8

Wikipedia

Vinyl benzoate

Dates

Modify: 2023-08-15

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